molecular formula C20H17ClN6O2 B11064543 3-(4-chlorophenyl)-6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine

3-(4-chlorophenyl)-6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11064543
M. Wt: 408.8 g/mol
InChI Key: DPAYWKXFCNJTDG-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIMETHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and pyridazine rings in its structure makes it a unique candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Scientific Research Applications

2,4-DIMETHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C20H17ClN6O2

Molecular Weight

408.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C20H17ClN6O2/c1-28-16-8-5-14(17(11-16)29-2)12-22-23-18-9-10-19-24-25-20(27(19)26-18)13-3-6-15(21)7-4-13/h3-12H,1-2H3,(H,23,26)/b22-12+

InChI Key

DPAYWKXFCNJTDG-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.